N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide
Description
The compound N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide features a quinazoline-2,4-dione core substituted at the N1 position with a 2-(dipropylamino)-2-oxoethyl group and at the N3 position with a pentanamide chain linked to a 1,3-benzodioxol-5-ylmethyl moiety.
Properties
CAS No. |
899787-72-5 |
|---|---|
Molecular Formula |
C29H36N4O6 |
Molecular Weight |
536.629 |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide |
InChI |
InChI=1S/C29H36N4O6/c1-3-14-31(15-4-2)27(35)19-33-23-10-6-5-9-22(23)28(36)32(29(33)37)16-8-7-11-26(34)30-18-21-12-13-24-25(17-21)39-20-38-24/h5-6,9-10,12-13,17H,3-4,7-8,11,14-16,18-20H2,1-2H3,(H,30,34) |
InChI Key |
BJGRNVPDMCFLGZ-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=O)CN1C2=CC=CC=C2C(=O)N(C1=O)CCCCC(=O)NCC3=CC4=C(C=C3)OCO4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of derivatives that exhibit various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 510.54 g/mol. The structure includes a benzodioxole moiety and a quinazoline derivative, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In a screening of drug libraries on multicellular spheroids, it was identified as a novel anticancer agent. The mechanism of action appears to involve the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values in the micromolar range against several types of cancer cells, suggesting its potential as a therapeutic agent in oncology .
Anti-inflammatory Activity
The compound's anti-inflammatory properties were evaluated through in vitro assays measuring the inhibition of pro-inflammatory cytokines. It was found to significantly reduce levels of interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), indicating its potential utility in treating inflammatory diseases. The structure-activity relationship (SAR) studies suggest that specific substitutions on the benzodioxole and quinazoline rings enhance anti-inflammatory efficacy .
Antimicrobial Activity
The antimicrobial activity of this compound was assessed against various bacterial strains. It exhibited notable antibacterial effects with minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 μg/mL against standard strains such as Staphylococcus aureus and Escherichia coli. Additionally, it showed promising activity against Mycobacterium tuberculosis, highlighting its potential role in treating infectious diseases .
Table 1: Summary of Biological Activities
| Activity Type | Assay Type | Results |
|---|---|---|
| Anticancer | Cytotoxicity (IC50) | Micromolar range against various cancers |
| Anti-inflammatory | Cytokine Inhibition | Significant reduction in IL-1β and TNF-α |
| Antimicrobial | MIC against bacterial strains | 31.25 - 62.5 μg/mL for multiple strains |
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in 2019, researchers screened a library of compounds for their ability to inhibit cancer cell growth using multicellular spheroid models. This compound emerged as one of the most effective compounds, demonstrating significant reductions in tumor size and increased rates of apoptosis compared to controls .
Case Study 2: Anti-inflammatory Mechanisms
A recent investigation into the anti-inflammatory mechanisms revealed that this compound effectively inhibited the expression of COX enzymes involved in prostaglandin synthesis. The study demonstrated that treatment with the compound led to reduced edema and inflammation in animal models, outperforming standard anti-inflammatory drugs like diclofenac .
Comparison with Similar Compounds
Data Table: Comparative Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
